2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone
Description
2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, featuring a chloro group at the alpha position and a fluoro and methoxy group on the aromatic ring
Properties
IUPAC Name |
2-chloro-1-(5-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFSUNDCMZJLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238162 | |
| Record name | Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854036-06-9 | |
| Record name | Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854036-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-methoxyacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The β-chloro group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) due to its proximity to the carbonyl, which stabilizes the transition state through conjugation.
*Yields extrapolated from analogous reactions in cited sources.
Mechanistic Insight :
The carbonyl group polarizes the C-Cl bond, enhancing electrophilicity. For example, in amine substitutions, the base deprotonates the amine, generating a nucleophile that attacks the β-carbon, displacing chloride.
Condensation Reactions
The ketone participates in condensation with nitrogen nucleophiles to form imines or hydrazones.
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, ethanol, Δ | 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethylidenehydrazine | Used in heterocycle synthesis | |
| Imine formation | Benzylamine, TiCl₄, toluene | N-Benzyl-2-chloro-1-(5-fluoro-2-methoxyphenyl)ethylidenamine | Catalyzed by Lewis acids |
Key Factor : The methoxy group’s electron-donating effect enhances the carbonyl’s electrophilicity, accelerating condensation.
Reduction Reactions
The carbonyl group is reduced to a secondary alcohol, while the C-Cl bond may remain intact or undergo further substitution.
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanol | 95% | |
| LiAlH₄ | THF, reflux | 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanol | 88% |
Side Reaction : Over-reduction may occur under harsh conditions, leading to C-Cl bond cleavage .
Oxidation Reactions
Controlled oxidation targets the α-carbon or aromatic ring.
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, Δ | 5-Fluoro-2-methoxybenzoic acid | Aromatic ring oxidation | |
| CrO₃ | Acetic acid, 50°C | 2-Chloro-1-(5-fluoro-2-methoxyphenyl)acetic acid | α-C oxidation |
Challenge : The electron-withdrawing fluorine and methoxy groups direct oxidation to specific ring positions, complicating selectivity.
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the ring toward electrophiles, directing incoming groups to the para position relative to itself.
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 2-Chloro-1-(5-fluoro-2-methoxy-4-nitrophenyl)ethanone | 65% | |
| Br₂ (FeBr₃) | CH₂Cl₂, 25°C | 2-Chloro-1-(5-fluoro-2-methoxy-4-bromophenyl)ethanone | 72% |
Regioselectivity : Nitration occurs at the 4-position (para to methoxy), while bromination favors the same site due to steric hindrance from the fluorine.
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings to form biaryl systems.
Optimization : Ligand choice (e.g., XPhos) minimizes dehalogenation side reactions.
Scientific Research Applications
2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone is a chemical compound with applications spanning across scientific research, including chemistry, biology, medicine, and industry. The compound is used as an intermediate in synthesizing complex organic molecules, exploring biological activities, and developing pharmaceutical agents.
Scientific Research Applications
Chemistry this compound serves as a crucial building block in creating complex organic molecules. Specifically, it participates in:
- Nucleophilic substitution Reactions that yield substituted amines or thioethers.
- Oxidation Processes to produce carboxylic acids or diketones.
- Reduction Reactions to create alcohols.
Biology The potential biological activity and interactions of this compound with enzymes are under investigation.
Medicine This compound is being explored for its possible applications in the development of pharmaceutical agents. Additionally, 1-(5-fluoro-2-iodophenyl) ethyl ketone, a related compound, is utilized in synthesizing pharmaceutical intermediates for cancer treatment . Types of cancers include pulmonary carcinoma, osteocarcinoma, skin carcinoma, head and neck cancer, skin or ophthalmic melanoma, uterus carcinoma, ovarian cancer, rectal cancer, gastric cancer, the esophageal carcinoma, lymphatic lymphatic cancer, Non-small-cell lung cancer, neuroblastoma etc .
Industry this compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The chloro and fluoro substituents can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-methoxyphenyl)ethanone: Lacks the chloro group, resulting in different reactivity and applications.
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone: Similar structure but with a bromo group instead of chloro, leading to different chemical properties and reactivity.
Biological Activity
2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of acetophenone and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
The compound is characterized by the presence of a chloro group, a fluoro substituent, and a methoxy group, which influence its reactivity and biological interactions. The molecular structure is depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloro and fluoro substituents enhance the compound's reactivity and binding affinity to specific enzymes or receptors. The methoxy group influences solubility and pharmacokinetic properties, which are critical for its therapeutic efficacy.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding: It may bind to biological receptors, modulating signaling pathways associated with various physiological processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and modulation of apoptotic markers like Bcl-2 and Bax .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Tubulin inhibition |
| 3-Fluoro β-lactam derivatives | MCF-7 | 0.075 | Apoptosis induction |
| 5-(2′-indolyl)thiazoles | Various | 10–30 | Cytotoxicity via apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that similar derivatives exhibit activity against various bacterial strains, suggesting potential application in treating infections .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of related compounds used MRC-5 (human lung fibroblast) and HepG2 (human liver carcinoma) cell lines. The results indicated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 2: In Vivo Studies
In vivo studies have demonstrated that compounds similar to this compound can significantly reduce tumor growth in animal models. These findings support the hypothesis that these compounds could serve as effective anticancer agents in clinical settings .
Q & A
Q. What are the common synthetic routes for 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone?
The compound is typically synthesized via alkylation reactions or Darzens condensation. For example, alkylation of amines with chloroacetyl derivatives in a biphasic system (dry acetone, K₂CO₃, KI catalyst) at 60°C yields derivatives with 44–78% efficiency. Darzens condensation using nitrobenzaldehyde derivatives under acid catalysis achieves high stereoselectivity for trans-isomers . Reaction progress is monitored via HPLC, and purity is confirmed using elemental analysis and NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound?
Characterization relies on:
- 1H/13C/19F NMR : To confirm structural integrity and substituent positions.
- HPLC : For assessing purity (>95% typically required).
- Elemental analysis (C, H, N) : To validate empirical formulas.
- LC/MS : For molecular weight confirmation and fragmentation patterns .
Q. How is purity assessed, and what thresholds are acceptable?
Purity is quantified via HPLC with C18 columns and UV detection. Acceptable thresholds depend on application; ≥95% is standard for biological studies. Impurity profiles are analyzed using gradient elution with acetonitrile/water mobile phases .
Q. What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers or acids. Store in dry, cool conditions. No specific toxicity data are widely reported, but assume lachrymatory properties due to the α-chloroketone moiety .
Advanced Research Questions
Q. How can stereoselectivity in Darzens condensation be optimized for derivatives of this compound?
High trans-selectivity is achieved using acid catalysis and electron-withdrawing substituents on the aryl ring. Stereochemical outcomes are confirmed via NOESY NMR or X-ray crystallography. Solvent polarity (e.g., DCM vs. acetone) and temperature (0–60°C) also influence selectivity .
Q. What strategies improve reaction yields in biphasic alkylation systems?
Optimize:
- Catalyst loading : KI (1–5 mol%) enhances nucleophilic substitution.
- Solvent ratio : Balanced acetone/water phases improve reagent solubility.
- Temperature : 60°C maximizes kinetic efficiency without side reactions .
Q. How can mechanistic studies elucidate rearrangement pathways involving this compound?
Techniques include:
- Kinetic isotope effects : Using deuterated reagents to track proton transfers.
- Computational modeling (DFT) : To map transition states in acid-catalyzed rearrangements.
- Trapping intermediates : E.g., isolating epoxide intermediates in Darzens reactions .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
Modify substituents (e.g., halogens, methoxy groups) and evaluate biological activity (e.g., antiparasitic IC₅₀ assays). Correlate electronic (Hammett σ) or steric parameters with activity trends. SAR-driven synthesis often employs parallel libraries and high-throughput screening .
Q. How should researchers resolve contradictions in spectral data or reaction outcomes?
Cross-validate using:
- Multi-nuclear NMR : 19F NMR clarifies fluorine environments.
- X-ray crystallography : For unambiguous structural confirmation.
- Repetition under controlled conditions : To rule out experimental variability .
Q. What methods are used to evaluate the compound’s potential biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
